molecular formula C15H17FN4O B2614311 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one CAS No. 2034490-33-8

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one

Cat. No.: B2614311
CAS No.: 2034490-33-8
M. Wt: 288.326
InChI Key: QEKHSDSYPOXEAH-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyrrolidine Ring: This step might involve nucleophilic substitution or reductive amination.

    Introduction of the Fluorophenyl Group: This could be done via a Friedel-Crafts acylation or another suitable electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of metal catalysts like copper or palladium.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction of the triazole ring or other functional groups.

    Substitution: Halogenation, nitration, or other electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Applications in the synthesis of materials or as intermediates in chemical production.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one: Lacks the fluorine atom, which might affect its biological activity.

    1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-fluorophenyl)propan-1-one: Fluorine atom at a different position, potentially altering its properties.

Uniqueness

The presence of the fluorine atom in 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one might enhance its metabolic stability, binding affinity, or other pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c16-14-4-2-1-3-12(14)5-6-15(21)19-10-7-13(11-19)20-17-8-9-18-20/h1-4,8-9,13H,5-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKHSDSYPOXEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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